N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide
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Overview
Description
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves multiple steps. One common method includes the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The general synthetic route can be summarized as follows:
Formation of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides: This is achieved by reacting carboxylic acid hydrazides with aryl isothiocyanates.
Cyclization: The intermediate is then cyclized to form the triazole ring.
Substitution: The triazole ring is further substituted with a 4-bromophenyl group.
Final Coupling: The final step involves coupling the substituted triazole with 3,4,5-triethoxybenzamide under specific reaction conditions.
Chemical Reactions Analysis
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide can be compared with other triazole derivatives, such as:
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound also contains a triazole ring and exhibits similar biological activities.
4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide: Another triazole derivative with significant biological and chemical properties.
Properties
IUPAC Name |
N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN4O4/c1-4-34-24-15-19(16-25(35-5-2)26(24)36-6-3)27(33)30-21-11-13-22(14-12-21)32-23(17-29-31-32)18-7-9-20(28)10-8-18/h7-17H,4-6H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJLYEBNSKSYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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